N-Methylserotonin

Description

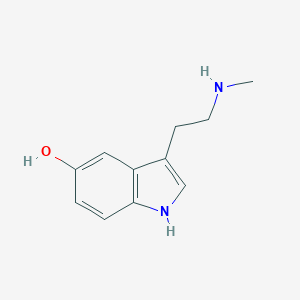

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(methylamino)ethyl]-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-12-5-4-8-7-13-11-3-2-9(14)6-10(8)11/h2-3,6-7,12-14H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUSBMNYRHGZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150396 | |

| Record name | N-Methylserotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Methylserotonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004369 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1134-01-6 | |

| Record name | N-Methylserotonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylserotonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylserotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLSEROTONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ25L5SJ6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Methylserotonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004369 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

N-Methylserotonin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylserotonin (NMS), a tryptamine alkaloid and a derivative of serotonin, has garnered increasing interest within the scientific community. Initially identified as a naturally occurring compound in a diverse range of organisms, its potent pharmacological activities, particularly at serotonin receptors, underscore its potential as a lead compound for drug discovery. This technical guide provides a comprehensive overview of the discovery of this compound, its distribution in nature, detailed experimental protocols for its study, and an in-depth look at its signaling pathways.

Discovery and Chemical Profile

This compound, chemically known as 5-hydroxy-N-methyltryptamine (5-HO-NMT), is a mono-methylated derivative of serotonin (5-hydroxytryptamine). The methyl group is located on the terminal amine of the ethylamine side chain. This structural modification distinguishes it from other methylated tryptamines and significantly influences its pharmacological properties.

Natural Sources and Quantitative Data

This compound is biosynthesized in a variety of plants, animals, and fungi. The enzyme indolethylamine N-methyltransferase (INMT) is responsible for the N-methylation of tryptamine and serotonin, with S-adenosyl-L-methionine (SAM) serving as the methyl donor.[1][2][3] The biosynthetic pathway can involve the methylation of tryptamine followed by hydroxylation, or the direct methylation of serotonin.[4]

Quantitative analysis of this compound and its derivatives has been performed on various natural sources. The concentrations can vary significantly between different species and even different tissues of the same organism.

| Organism/Tissue | Compound | Concentration | Reference |

| Actaea racemosa (Black Cohosh) Tissues | This compound | Variable, detected in most tissues | [5] |

| Actaea racemosa (Black Cohosh) Flowering Tissues | Serotonin (major tryptamine) | Higher than this compound | [5] |

| Citrus species (e.g., Lemon, Tangerine, Grapefruit) Seeds | Acyl-Nω-methylserotonins | Predominantly long-chain (C20-C25) | [6] |

| Citrus limon 'Lamas' (Lemon) Inner Seed Coat | Methyl-C22-serotonin | 38.6% of total acylserotonins | [6] |

| Citrus limon 'Lamas' (Lemon) Inner Seed Coat | Methyl-C24-serotonin | 26.8% of total acylserotonins | [6] |

| Zanthoxylum piperitum (Japanese Pepper) Immature Seeds | This compound 5-O-β-glucoside | Approximately 0.15% (w/w) | [7] |

| Zanthoxylum piperitum (Japanese Pepper) Immature Seeds | N,N-dimethylserotonin 5-O-β-glucoside | Approximately 0.29% (w/w) | [7] |

Experimental Protocols

Extraction and Quantification of this compound from Plant Material

This protocol provides a general framework for the extraction and analysis of this compound from plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3.1.1. Plant Material Preparation

-

Harvest fresh plant material (e.g., leaves, seeds, rhizomes).

-

Lyophilize or oven-dry the material at a low temperature (e.g., 40-60°C) to a constant weight to prevent degradation.[8]

-

Grind the dried material into a fine powder (30-40 mesh size is optimal) to increase the surface area for extraction.[8]

3.1.2. Extraction

-

Weigh a precise amount of the powdered plant material (e.g., 100 mg).

-

Add a suitable extraction solvent. A common choice is methanol or an acidified methanol solution. The volume will depend on the sample size, but a 1:10 or 1:20 sample-to-solvent ratio is a good starting point.

-

Sonicate the mixture for 15-30 minutes and/or vortex vigorously to ensure thorough extraction.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid material.

-

Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted 1-2 more times, and the supernatants pooled.

-

Filter the supernatant through a 0.22 µm syringe filter before LC-MS/MS analysis.

3.1.3. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used (e.g., Supelco Ascentis® Express C18, 150 mm x 3.0 mm, 2.7 µm).[9]

-

Mobile Phase: A gradient elution with two solvents is common.

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: 0.1% formic acid in acetonitrile.[10]

-

-

Flow Rate: A typical flow rate is 0.4-0.5 mL/min.

-

Gradient: The gradient program should be optimized to achieve good separation of this compound from other matrix components and related tryptamines.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+) is used.[9]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

-

Precursor Ion: The protonated molecule [M+H]+ of this compound (C11H15N2O+, m/z 191.1).

-

Product Ions: Characteristic fragment ions are selected for quantification and confirmation (e.g., the loss of the methylamine side chain).

-

-

Quantification: A calibration curve is generated using certified standards of this compound. An internal standard (e.g., a deuterated analog of this compound) should be used to correct for matrix effects and variations in instrument response.

-

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines a method to determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.[11][12][13]

3.2.1. Membrane Preparation

-

Use cell lines stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or homogenized brain tissue from a region rich in these receptors (e.g., hippocampus).

-

Homogenize the cells or tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.

3.2.2. Binding Assay

-

The assay is typically performed in a 96-well plate format.

-

To each well, add:

-

A fixed concentration of a suitable radioligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT). The concentration should be close to its Kd value.

-

A range of concentrations of the unlabeled competitor (this compound).

-

The membrane preparation.

-

-

For determining non-specific binding, a high concentration of a known 5-HT1A ligand (e.g., serotonin) is used instead of the competitor.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3.2.3. Data Analysis

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for 5-HT7 Receptor Activity

This protocol describes a cell-based assay to measure the ability of this compound to stimulate cAMP production via the 5-HT7 receptor.[14][15][16]

3.3.1. Cell Culture and Plating

-

Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT7 receptor.

-

Culture the cells in appropriate media and conditions.

-

Plate the cells in a 96-well or 384-well plate and allow them to adhere and grow to a suitable confluency.

3.3.2. cAMP Accumulation Assay

-

Wash the cells with a serum-free medium or assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add varying concentrations of this compound (the agonist) to the wells. Include a known 5-HT7 agonist (e.g., 5-CT or serotonin) as a positive control.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.

-

Lyse the cells to release the intracellular cAMP.

3.3.3. cAMP Detection

-

Quantify the amount of cAMP in the cell lysates using a commercial assay kit. A common method is Homogeneous Time-Resolved Fluorescence (HTRF).

-

Add the HTRF detection reagents (e.g., a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate).

-

Incubate at room temperature to allow the immunoassay to reach equilibrium.

-

Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence at two wavelengths (e.g., 665 nm and 620 nm).

-

3.3.4. Data Analysis

-

Calculate the HTRF ratio (e.g., 665 nm / 620 nm).

-

Plot the HTRF ratio against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Signaling Pathways

This compound exerts its biological effects by interacting with various serotonin receptors, most notably the 5-HT1A and 5-HT7 subtypes, for which it has high affinity. It also acts as a selective serotonin reuptake inhibitor (SSRI).

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family.[11][17][18] this compound, acting as an agonist at this receptor, initiates a signaling cascade that leads to neuronal inhibition.

Caption: this compound activation of the 5-HT1A receptor signaling pathway.

Upon binding of this compound, the 5-HT1A receptor activates the Gi/o protein. The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The Gβγ subunit can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of potassium ions and subsequent hyperpolarization of the neuron, which is an inhibitory effect.[11] Studies have shown that the 5-HT1A receptor can couple to Gαi1, Gαi2, and to a lesser extent, Gαi3.[19]

5-HT7 Receptor Signaling

The 5-HT7 receptor is a GPCR that couples to the stimulatory G-protein, Gs.[20][21] As an agonist, this compound stimulates this pathway, which is generally associated with neuronal excitation and plasticity.

Caption: this compound activation of the 5-HT7 receptor signaling pathway.

Activation of the 5-HT7 receptor by this compound leads to the dissociation of the Gs protein. The Gαs subunit stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels. This elevation in cAMP activates PKA, which in turn can phosphorylate various downstream targets, including transcription factors that modulate gene expression. The 5-HT7 receptor signaling cascade has also been shown to involve the activation of the extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (mTOR) pathways, which are crucial for neuronal plasticity and neurite elongation.[22][23]

Conclusion

This compound is a fascinating natural product with significant and diverse biological activities. Its high affinity for key serotonin receptors, coupled with its role as an SSRI, makes it a valuable tool for neuropharmacological research and a promising scaffold for the development of novel therapeutics. The detailed methodologies and pathway analyses provided in this guide are intended to facilitate further investigation into the physiological roles and therapeutic potential of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Amine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. On the Biosynthesis of Bioactive Tryptamines in Black Cohosh (Actaea racemosa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Acyl-Nω-methylserotonins and Branched-chain Acylserotonins in Lemon and Other Citrus Seeds—New Lipids with Antioxidant Properties and Potential Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation of N,N-dimethyl and this compound 5-O-β-glucosides from immature Zanthoxylum piperitum seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academicworks.cuny.edu [academicworks.cuny.edu]

- 11. benchchem.com [benchchem.com]

- 12. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. multispaninc.com [multispaninc.com]

- 17. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 21. 5-HT7 receptor - Wikipedia [en.wikipedia.org]

- 22. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Activation of 5-HT7 receptor stimulates neurite elongation through mTOR, Cdc42 and actin filaments dynamics [frontiersin.org]

An In-depth Technical Guide to the Comparative Chemical Structures and Properties of N-Methylserotonin and Serotonin

Audience: Researchers, scientists, and drug development professionals.

Core Abstract: This technical guide provides a detailed comparative analysis of N-methylserotonin and its parent compound, serotonin (5-hydroxytryptamine, 5-HT). It elucidates the fundamental structural differences and their implications for chemical properties, biosynthesis, and pharmacodynamics. The document includes a comprehensive review of receptor binding affinities, detailed experimental protocols for synthesis and analysis, and visual diagrams of key pathways and workflows to support advanced research and development.

Chemical Structure and Physicochemical Properties

Serotonin and this compound are indoleamine molecules, sharing a common 5-hydroxyindole core structure. The primary structural distinction lies in the substitution at the terminal amine of the ethylamine side chain. Serotonin possesses a primary amine (-NH₂), whereas this compound features a secondary amine (-NHCH₃) due to the addition of a methyl group.[1] This seemingly minor modification results in distinct physicochemical properties.

This compound's IUPAC name is 3-[2-(methylamino)ethyl]-1H-indol-5-ol.[1] It is also known as norbufotenin or 5-hydroxy-N-methyltryptamine (5-HO-NMT).[2] Serotonin's IUPAC name is 3-(2-aminoethyl)-1H-indol-5-ol.[3]

References

The Endogenous Function of N-Methylserotonin in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylserotonin (NMS), also known as 5-hydroxy-N-methyltryptamine (5-HO-NMT), is an endogenous tryptamine alkaloid found in various plant, animal, and fungal species.[1] Chemically, it is the direct N-methylated derivative of the crucial neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1] While the physiological roles of serotonin are extensively documented, the specific endogenous function of this compound within the mammalian brain remains a subject of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of NMS, focusing on its biosynthesis, pharmacodynamics, and putative signaling pathways. It is designed to serve as a resource for researchers and professionals in neuroscience and drug development, highlighting both established data and critical gaps in knowledge that present opportunities for future research.

Biosynthesis and Metabolism

This compound is synthesized from serotonin through a single enzymatic step. This reaction is catalyzed by Indolethylamine N-methyltransferase (INMT), an enzyme that transfers a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the primary amine of serotonin.[2][3] INMT is the same enzyme responsible for the methylation of tryptamine in the biosynthetic pathway of N,N-dimethyltryptamine (DMT).[1] While INMT is expressed in various peripheral tissues, its mRNA has also been identified in the human brain, including the cerebral cortex, choroid plexus, and pineal gland, suggesting a capacity for central NMS synthesis.[2]

The metabolic fate of this compound in the brain has not been explicitly detailed, but like other monoamines such as serotonin and tryptamine, it is presumed to be a substrate for monoamine oxidase (MAO), leading to its degradation.[4]

Pharmacology

The neuropharmacological profile of this compound is characterized by its high-affinity interactions with specific serotonin receptor subtypes and its activity as a serotonin reuptake inhibitor. A significant challenge in defining the endogenous role of NMS is the current lack of data on its physiological concentrations in the brain. Without this information, the functional relevance of its binding affinities remains speculative.

Receptor Binding Profile

This compound exhibits a distinct binding profile, with particularly high affinity for the 5-HT1A and 5-HT7 receptors.[1][5] This suggests that these receptors are the primary mediators of its endogenous effects.

| Receptor | Ligand | Parameter | Value (nM) | Reference |

| 5-HT1A | This compound | IC50 | ≤ 2 | [1][5] |

| 5-HT7 | This compound | IC50 | ≤ 2 | [1][5] |

| SERT | This compound | - | Potent Inhibitor | [1] |

| 5-HT1A | α-Methylserotonin | Ki | 42 | [6] |

| 5-HT1B | α-Methylserotonin | Ki | 85 | [6] |

| 5-HT1D | α-Methylserotonin | Ki | 150 | [6] |

| 5-HT2A | α-Methylserotonin | Ki | 3 | [6] |

Note: Data for α-Methylserotonin, a related but distinct compound, is included for comparative context due to the limited availability of comprehensive Ki values for this compound.

Serotonin Transporter (SERT) Interaction

In addition to direct receptor agonism, this compound acts as a selective serotonin reuptake inhibitor (SSRI).[1] By binding to the serotonin transporter (SERT), NMS can block the reabsorption of serotonin from the synaptic cleft, thereby increasing the extracellular concentration of serotonin and prolonging its signaling. This dual action—direct receptor activation and reuptake inhibition—suggests a complex modulatory role in serotonergic neurotransmission.

Signaling Pathways

The downstream signaling cascades initiated by this compound are dictated by the G-protein coupling of its target receptors.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a canonical Gi/o-coupled receptor. Agonist binding, including by NMS, leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. This pathway also involves the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal excitability.

5-HT7 Receptor Signaling

In contrast to the 5-HT1A receptor, the 5-HT7 receptor is coupled to a Gs protein. Its activation by NMS stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, modulating neuronal excitability and gene expression.

References

- 1. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indolethylamine-N-methyltransferase Polymorphisms: Genetic and Biochemical Approaches for Study of Endogenous N,N,-dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tryptamine - Wikipedia [en.wikipedia.org]

- 5. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methylserotonin: A Comprehensive Receptor Binding and Signaling Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Methylserotonin (N-methyl-5-hydroxytryptamine) is a tryptamine alkaloid and a derivative of the neurotransmitter serotonin. It is found in various plants, animals, and fungi.[1] As a methylated analog of serotonin, this compound exhibits a distinct pharmacological profile, characterized by high affinity for specific serotonin (5-HT) receptor subtypes. This technical guide provides a detailed overview of the receptor binding profile of this compound, the experimental protocols used to determine these interactions, and the associated signaling pathways. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of serotonergic neurotransmission.

Receptor Binding Profile of this compound

This compound demonstrates a high affinity and selectivity for the 5-HT7 and 5-HT1A receptors.[1][2] It also interacts with other serotonin receptor subtypes, albeit with lower affinity. Furthermore, this compound has been shown to act as a selective serotonin reuptake inhibitor (SSRI).[2]

Quantitative Binding Data

The following table summarizes the available quantitative data for the binding affinity of this compound to various serotonin receptor subtypes. The data is presented as IC50 and Ki values, which are measures of the concentration of a ligand required to inhibit 50% of specific binding of a radioligand and the inhibitory constant, respectively. A lower value indicates a higher binding affinity.

| Receptor Subtype | Ligand | Assay Type | Species | Tissue/Cell Line | IC50 (nM) | Ki (nM) | Reference(s) |

| 5-HT7 | This compound | Radioligand Binding | - | - | 0.023 | - | [3] |

| 5-HT1A | This compound | Radioligand Binding | - | - | ≤ 2 | - | [1][2] |

| 5-HT7 | This compound | Radioligand Binding | - | - | ≤ 2 | - | [1][2] |

| 5-HT1A | α-Methylserotonin | Radioligand Binding | Rat | Brain | - | 42 | [1] |

| 5-HT1B | α-Methylserotonin | Radioligand Binding | Rat | Brain | - | 85 | [1] |

| 5-HT1D | α-Methylserotonin | Radioligand Binding | Rat | Brain | - | 150 | [1] |

| 5-HT2A | α-Methylserotonin | Radioligand Binding | Rat | Brain | - | 3 (with [3H]DOB) | [1] |

| 5-HT2A | α-Methylserotonin | Radioligand Binding | Rat | Brain | - | 880 (with [3H]ketanserin) | [1] |

Note: Data for α-Methylserotonin is included for comparative purposes as it is a structurally related compound.

Signaling Pathways

This compound, acting as an agonist at 5-HT7 and 5-HT1A receptors, initiates distinct downstream signaling cascades.

5-HT7 Receptor Signaling

The 5-HT7 receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein.[4] Activation of the 5-HT7 receptor by this compound leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[4] This second messenger then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, leading to a cellular response. The 5-HT7 receptor can also couple to the G12 alpha subunit, which can activate Rho GTPases and influence neuronal morphology.[4][5]

5-HT1A Receptor Signaling

In contrast to the 5-HT7 receptor, the 5-HT1A receptor is coupled to the Gi/o alpha subunit of the heterotrimeric G protein.[6] Upon activation by this compound, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6] This, in turn, reduces the activity of PKA. Additionally, the βγ subunits of the G protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.

Experimental Protocols

The determination of the receptor binding profile of this compound relies on a variety of in vitro assays. The following sections provide an overview of the methodologies for key experiments.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor. This is typically achieved through competition assays where the unlabeled ligand (this compound) competes with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

-

Cells or tissues expressing the receptor of interest are homogenized in a suitable buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

-

The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-5-CT for 5-HT7 receptors or [3H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound (this compound).

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

5. Data Analysis:

-

The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are employed to determine the efficacy of a ligand, i.e., whether it acts as an agonist, antagonist, or inverse agonist.

cAMP Assay (for Gs-coupled receptors like 5-HT7):

-

Cells expressing the 5-HT7 receptor are incubated with this compound.

-

The intracellular levels of cAMP are then measured, typically using a competitive immunoassay or a reporter gene assay.

-

An increase in cAMP levels in response to this compound indicates agonist activity. The concentration that produces 50% of the maximal response is the EC50 value.

GTPγS Binding Assay (for Gi/o-coupled receptors like 5-HT1A):

-

This assay measures the activation of G proteins by the receptor.

-

Cell membranes are incubated with a non-hydrolyzable analog of GTP, [35S]GTPγS, in the presence of the agonist (this compound).

-

Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

The amount of bound [35S]GTPγS is quantified and is a measure of G protein activation. An increase in [35S]GTPγS binding indicates agonist activity.

Selectivity Profile

While this compound shows high selectivity for 5-HT7 and 5-HT1A receptors, a comprehensive screen against a broad panel of other neurotransmitter receptors (e.g., dopamine, adrenergic, histamine, muscarinic) is necessary to fully characterize its selectivity profile and predict potential off-target effects. Limited information is currently available in the public domain regarding such a broad selectivity screen.

Conclusion

This compound is a potent and selective agonist at 5-HT7 and 5-HT1A receptors. Its distinct binding profile and functional activity make it a valuable tool for studying the physiological and pathological roles of these receptors. The information and protocols provided in this guide offer a foundation for further research into the therapeutic potential of this compound and other selective serotonergic compounds. A complete understanding of its selectivity against a wider range of receptors is an important area for future investigation.

References

- 1. 5-HT1 and 5-HT2 binding profiles of the serotonergic agents alpha-methylserotonin and 2-methylserotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT7 Receptor Is Coupled to Gα Subunits of Heterotrimeric G12-Protein to Regulate Gene Transcription and Neuronal Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of N-Methylserotonin

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylserotonin (N-methyl-5-hydroxytryptamine) is a tryptamine alkaloid and a derivative of the neurotransmitter serotonin.[1] It is found in various plants, animals, and fungi.[1] This document provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding profile, functional activity, and known signaling pathways. Detailed experimental protocols for its characterization are also provided to facilitate further research and drug development efforts.

Core Pharmacological Profile

This compound exhibits a distinct pharmacological profile, primarily characterized by its high affinity for specific serotonin receptors and its activity as a serotonin reuptake inhibitor.

Receptor Binding Affinity

This compound demonstrates high affinity for the 5-HT1A and 5-HT7 serotonin receptors.[1][2] The available quantitative data on its binding affinity is summarized in the table below. It is noteworthy that a complete binding profile across all serotonin receptor subtypes is not extensively documented in publicly available literature.

| Receptor | Ligand | Assay Type | Species | IC50 | Ki | Reference |

| 5-HT1A | This compound | Radioligand Binding | - | ≤ 2 nM | - | [1][2] |

| 5-HT7 | This compound | Radioligand Binding | - | ≤ 2 nM | - | [1][2] |

| SERT | This compound | Reuptake Assay | - | - | - | [1][2] |

Further research is required to determine the binding affinities (Ki) of this compound across a comprehensive panel of neurotransmitter receptors and transporters to fully elucidate its selectivity profile.

Functional Activity

This compound acts as an agonist at the 5-HT1A and 5-HT7 receptors.[1][2] Quantitative functional activity data, including potency (EC50) and efficacy (Emax), are not widely available and represent a key area for future investigation.

| Receptor | Assay Type | Cell Line | Measured Effect | Potency (EC50) | Efficacy (Emax) | Reference |

| 5-HT1A | cAMP Assay | - | Agonist | Not Reported | Not Reported | [1][2] |

| 5-HT7 | cAMP Assay | - | Agonist | Not Reported | Not Reported | [1][2] |

| 5-HT2A | Head-twitch response | Mouse (in vivo) | Agonist | - | - | [3] |

Detailed functional characterization is necessary to understand the full therapeutic potential and possible side-effect profile of this compound.

Signaling Pathways

The primary signaling pathways for the high-affinity targets of this compound, the 5-HT1A and 5-HT7 receptors, are well-established.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o). Upon activation by an agonist like this compound, the receptor inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

5-HT7 Receptor Signaling

In contrast to the 5-HT1A receptor, the 5-HT7 receptor is a GPCR that couples to a stimulatory G-protein (Gs). Activation of the 5-HT7 receptor by this compound stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.

Experimental Protocols

To facilitate further research, the following are detailed protocols for the characterization of this compound's pharmacological properties.

Radioligand Binding Assay for Ki Determination

This protocol outlines the procedure for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound at a specific serotonin receptor.

References

N-Methylserotonin as a tryptamine alkaloid

An In-depth Technical Guide to N-Methylserotonin: A Tryptamine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (N-Me-5-HT), also known as norbufotenin or 5-hydroxy-N-methyltryptamine (5-HO-NMT), is a naturally occurring tryptamine alkaloid.[1] Chemically, it is a derivative of the neurotransmitter serotonin, distinguished by a single methyl group on the amine of the ethylamine side chain.[1][2] This structural modification confers a unique pharmacological profile, differentiating it from serotonin and other related tryptamines.

This compound is found across various biological kingdoms, including in plants such as black cohosh (Actaea racemosa) and Zanthoxylum piperitum, animals like the Green and Golden Bell Frog (Litoria aurea), and in Amanita mushrooms.[1][2] It is also present as a human metabolite and can be liberated from dietary sources like orange fiber by gut microbiota.[3][4][5] Its presence in diverse natural sources and its distinct biological activities make it a compound of significant interest for pharmacological research and drug development.

Biosynthesis

The biosynthesis of this compound is an enzymatic process originating from the amino acid L-tryptophan. In eukaryotes, tryptophan is first converted to serotonin.[6] Subsequently, this compound is biosynthesized from serotonin via the action of the enzyme indolethylamine N-methyltransferase (INMT), which catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the amine of serotonin.[2][7][8] Further methylation of this compound by the same enzyme can produce bufotenin (5-HO-DMT).[7]

Pharmacology

Pharmacodynamics

This compound exhibits a complex pharmacodynamic profile, acting as both a serotonin receptor agonist and a selective serotonin reuptake inhibitor (SSRI).[1][2] Its primary mechanism involves direct binding to and activation of various serotonin receptors, with particularly high affinity for the 5-HT1A and 5-HT7 subtypes.[1][2]

Receptor Binding Profile

Quantitative data reveals a high-affinity interaction with specific serotonin receptors. The compound's binding affinity makes it a potent modulator of the serotonergic system.

| Receptor Subtype | Binding Affinity (IC50) | Agonist Activity | Reference |

| 5-HT1A | ≤ 2 nM | Agonist | [1][2] |

| 5-HT7 | ≤ 2 nM | Agonist | [1][2] |

| 5-HT7 | 23 pM | Agonist | [9] |

| 5-HT2A | Not specified, but sufficient for in vivo effects | Agonist | [10] |

Signaling Pathways

Research has uncovered significant differences in the intracellular signaling pathways activated by this compound compared to serotonin, particularly at the 5-HT2A receptor. While both compounds are agonists at this receptor and can induce a head-twitch response (HTR) in mice, their downstream signaling diverges.[10][11]

Serotonin activates the 5-HT2A receptor, leading to the formation of a signaling complex involving β-arrestin2, Src, and Akt, which results in Akt phosphorylation.[10] In contrast, this compound activates the 5-HT2A receptor to produce behavioral effects (like HTR) through a mechanism that is independent of the β-arrestin2/Src/Akt signaling cascade and does not stimulate Akt phosphorylation.[10][11] This demonstrates agonist-directed signaling, where different agonists stabilize distinct receptor conformations that preferentially activate specific downstream pathways.

Physiological and Behavioral Effects

-

Central Nervous System: this compound activates the 5-HT2A receptor in vivo, inducing a dose-dependent head-twitch response in mice, a classic behavioral proxy for 5-HT2A agonism.[10]

-

Metabolic and Gut Effects: When administered orally to germ-free mice, this compound was found to reduce adiposity, alter liver glycogenesis, shorten gastrointestinal transit time, and change the expression of genes that regulate circadian rhythm in both the liver and colon.[3][5]

Key Experimental Protocols

Radioligand Receptor Binding Assay

This protocol provides a general framework for determining the binding affinity of this compound at a target receptor (e.g., 5-HT7).

-

Preparation of Membranes: Homogenize tissue or cells expressing the receptor of interest in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g) and resuspend in fresh buffer.

-

Binding Reaction: In assay tubes, combine the membrane preparation, a specific radioligand (e.g., [3H]-LSD for 5-HT receptors), and varying concentrations of the unlabeled competitor ligand (this compound).

-

Incubation: Incubate the mixture at a defined temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine non-specific binding using a high concentration of a known saturating ligand. Calculate specific binding and plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value.

Head-Twitch Response (HTR) Assay in Mice

This in vivo assay is used to assess 5-HT2A receptor activation.[10]

-

Animal Acclimatization: Acclimate male mice (e.g., C57BL/6J) to the testing environment for at least 30 minutes before the experiment.

-

Drug Administration: Administer this compound via intracerebroventricular (i.c.v.) injection. A typical dose range is 5-20 µg per mouse.[10] For antagonist studies, a 5-HT2A antagonist like M100907 (0.05 mg/kg, i.p.) can be administered 10 minutes prior to this compound.[10]

-

Observation: Immediately after injection, place the mouse in an observation chamber and record the number of head twitches (rapid, involuntary side-to-side head movements) over a 30-minute period.[10]

-

Data Analysis: Compare the total number of head twitches between different dose groups and control (vehicle-treated) groups. Statistical analysis (e.g., ANOVA) is used to determine significance.

Akt Phosphorylation Assay in Primary Cortical Neurons

This in vitro assay determines the activation of the Akt signaling pathway.[10]

-

Cell Culture: Generate primary neuronal cultures from the frontal cortex of neonatal mice. Plate neurons in poly-L-lysine-coated dishes in Neurobasal-A media.[10]

-

Serum Starvation: On the fifth day after plating, incubate neurons in serum-free media for 1 hour.[10]

-

Agonist Treatment: Treat the neurons with the agonist (e.g., 1 µM this compound or 1 µM Serotonin as a positive control) for 10 minutes.[10]

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane with an antibody for total Akt as a loading control.

-

-

Quantification: Use densitometry to quantify the band intensities. Normalize the p-Akt signal to the total Akt signal to determine the level of Akt phosphorylation.

Conclusion and Future Directions

This compound is a tryptamine alkaloid with a distinct pharmacological profile characterized by high affinity for 5-HT1A and 5-HT7 receptors, SSRI activity, and biased agonism at the 5-HT2A receptor.[1][2][10] Its ability to activate specific signaling pathways while avoiding others (such as the β-arrestin2/Akt pathway engaged by serotonin) presents a compelling opportunity for the development of functionally selective therapeutics.[10][11]

Future research should focus on elucidating the full receptor binding profile of this compound, exploring the downstream functional consequences of its biased signaling in different tissues, and investigating its therapeutic potential for metabolic, gastrointestinal, and neurological disorders. The development of selective agonists that mimic its unique signaling properties could lead to novel drugs with improved efficacy and reduced side effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0004369) [hmdb.ca]

- 3. Microbial liberation of this compound from orange fiber in gnotobiotic mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C11H14N2O | CID 150885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. N-Methylserotonin hydrogen oxalate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of N-Methylserotonin in Tryptophan Metabolism: A Technical Guide for Researchers

Abstract

N-Methylserotonin (NMS), a naturally occurring tryptamine alkaloid, is an intriguing downstream metabolite of tryptophan. While structurally similar to serotonin, the addition of a single methyl group significantly alters its pharmacological profile, conferring high affinity for specific serotonin receptors and activity as a selective serotonin reuptake inhibitor (SSRI). This technical guide provides an in-depth exploration of the role of this compound in tryptophan metabolism, intended for researchers, scientists, and drug development professionals. It details the biosynthetic and degradation pathways of NMS, presents its quantitative pharmacological data, outlines key experimental protocols for its study, and visualizes the complex biological processes involved.

Introduction

Tryptophan, an essential amino acid, serves as the precursor for a multitude of biologically active compounds, including the well-known neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). While the serotonergic system has been extensively studied, the metabolic fate of serotonin extends beyond its degradation to 5-hydroxyindoleacetic acid (5-HIAA). One such alternative pathway involves the N-methylation of serotonin to produce this compound (5-hydroxy-N-methyltryptamine).[1][2] This seemingly minor structural modification imparts distinct pharmacological properties upon the molecule, rendering it a subject of growing interest in neuroscience and drug discovery.

This compound is found in various plant, animal, and fungal species.[1][2] Its endogenous presence in mammals, including its liberation from dietary fibers by gut microbiota, highlights its potential physiological relevance.[3] This guide aims to provide a comprehensive technical overview of this compound, focusing on its metabolic context, pharmacological characteristics, and the experimental methodologies used to investigate its function.

Tryptophan Metabolism and this compound Biosynthesis

The journey from dietary tryptophan to this compound involves a multi-step enzymatic cascade. The initial and rate-limiting step is the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH). Subsequently, aromatic L-amino acid decarboxylase (AADC) rapidly converts 5-HTP into serotonin.

The final step in NMS biosynthesis is the N-methylation of serotonin. This reaction is catalyzed by the enzyme indolethylamine N-methyltransferase (INMT), which transfers a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the primary amine of serotonin, yielding this compound and S-adenosyl-L-homocysteine (SAH).[4]

Biosynthetic pathway from L-tryptophan to this compound.

Degradation of this compound

The primary route of this compound metabolism is oxidative deamination, a reaction catalyzed by monoamine oxidase A (MAO-A).[5] This enzymatic process converts this compound into an unstable aldehyde intermediate, which is then further metabolized. This degradation pathway is analogous to that of serotonin, suggesting that NMS is likely subject to rapid metabolism in tissues where MAO-A is abundant, such as the liver.[5]

Primary degradation pathway of this compound.

Pharmacological Profile of this compound

This compound exhibits a distinct pharmacological profile characterized by high-affinity interactions with specific serotonin receptors and inhibition of the serotonin transporter.

Receptor Binding Affinity

NMS demonstrates high affinity for the 5-HT7 and 5-HT1A serotonin receptors, with reported IC50 values in the low nanomolar range.[1] Its affinity for other serotonin receptor subtypes is generally lower.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| 5-HT1A | ≤ 2 (IC50) | [1] |

| 5-HT2A | - | - |

| 5-HT2C | - | - |

| 5-HT6 | - | - |

| 5-HT7 | ≤ 2 (IC50) | [1] |

Functional Activity

This compound acts as an agonist at both the 5-HT7 and 5-HT1A receptors.[1] Furthermore, it functions as a selective serotonin reuptake inhibitor (SSRI), blocking the serotonin transporter (SERT).

| Parameter | Value | Assay | Reference |

| 5-HT7 Receptor Activity (EC50) | 22 nM | cAMP Induction | - |

| SSRI Activity (IC50) | 490 nM | Serotonin Reuptake Inhibition | - |

Signaling Pathways

The physiological effects of this compound are mediated through its interaction with 5-HT7 and 5-HT1A receptors, each coupled to distinct intracellular signaling cascades.

5-HT7 Receptor Signaling

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gs alpha subunits. Agonist binding, such as that of this compound, leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression and cellular function.

5-HT7 receptor Gs-coupled signaling pathway.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a GPCR that couples to Gi/o alpha subunits. Activation of this receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, the βγ-subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and neuronal inhibition.

5-HT1A receptor Gi/o-coupled signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay for 5-HT Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for a specific serotonin receptor subtype.

Materials:

-

Cell membranes expressing the target human serotonin receptor (e.g., from HEK293 cells)

-

Radioligand specific for the target receptor (e.g., [3H]5-CT for 5-HT7 receptors)

-

This compound

-

Non-labeled competitor for non-specific binding determination (e.g., high concentration of serotonin)

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters (pre-soaked in polyethyleneimine)

-

Filtration apparatus

-

Scintillation counter and scintillation cocktail

Procedure:

-

Membrane Preparation: Thaw cell membranes on ice and homogenize in binding buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of radioligand, and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of non-labeled competitor, 50 µL of radioligand, and 100 µL of membrane suspension.

-

Competition Binding: 50 µL of this compound at various concentrations, 50 µL of radioligand, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters and wash with ice-cold wash buffer.

-

Radioactivity Measurement: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

-

Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Experimental workflow for radioligand binding assay.

cAMP Accumulation Assay (HTRF)

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure this compound-induced cAMP accumulation in cells expressing the 5-HT7 receptor.

Materials:

-

Cells expressing the human 5-HT7 receptor (e.g., CHO-K1 or HEK293)

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)

-

This compound

-

Reference agonist (e.g., serotonin)

-

Stimulation buffer

-

96-well white opaque microplates

-

HTRF-compatible plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate and allow them to adhere.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in stimulation buffer.

-

Agonist Stimulation: Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Reagent Addition: Add the cell lysis buffer followed by the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Fluorescence Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths.

-

Data Analysis: Calculate the HTRF ratio and plot the response against the log concentration of this compound to determine the EC50.

Selective Serotonin Reuptake Inhibitor (SSRI) Assay

This protocol describes a fluorescence-based assay to determine the SSRI activity of this compound.

Materials:

-

Cells expressing the human serotonin transporter (hSERT) (e.g., HEK293 cells)

-

Fluorescent substrate for SERT (e.g., ASP+)

-

This compound

-

Reference SSRI (e.g., fluoxetine)

-

Uptake buffer

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed hSERT-expressing cells into a 96-well plate.

-

Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound or the reference SSRI in uptake buffer.

-

Substrate Addition: Add the fluorescent SERT substrate to initiate uptake.

-

Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of substrate uptake for each concentration of this compound. Plot the percentage of inhibition of uptake against the log concentration of this compound to determine the IC50.

Conclusion

This compound represents a fascinating and pharmacologically active metabolite in the tryptophan pathway. Its high affinity for 5-HT7 and 5-HT1A receptors, coupled with its SSRI activity, suggests a potential role in modulating serotonergic neurotransmission in a manner distinct from serotonin itself. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the physiological significance and therapeutic potential of this intriguing molecule. Future research should focus on obtaining a more comprehensive receptor binding profile, detailed enzyme kinetics, and in vivo studies to elucidate the tissue-specific concentrations and functional roles of this compound in health and disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Serotonin - Wikipedia [en.wikipedia.org]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. N-Methylserotonin hydrogen oxalate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of Nω -methylserotonin, a serotonergic constituent of black cohosh (Cimicifuga racemosa, L. (Nutt.)), by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methylserotonin in Fungi and Amphibians: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylserotonin (NMS), also known as norbufotenin or 5-hydroxy-N-methyltryptamine (5-HO-NMT), is a tryptamine alkaloid derived from the neurotransmitter serotonin.[1] This compound is found across various biological kingdoms, including in fungi and amphibians, where it likely plays roles in defense and neurotransmission.[1][2] As a pharmacologically active molecule, this compound exhibits high affinity for several serotonin receptors and functions as a selective serotonin reuptake inhibitor (SSRI), making it a compound of significant interest for neuroscience research and drug development.[1][3] This guide provides a comprehensive overview of the occurrence of this compound in fungi and amphibians, presenting quantitative data, detailing experimental protocols for its extraction and analysis, and illustrating its biosynthetic and signaling pathways.

Occurrence and Biosynthesis of this compound

This compound is the N-methylated derivative of serotonin.[4] Its biosynthesis involves the enzymatic transfer of a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to the amine group of serotonin. This reaction is catalyzed by an indolethylamine N-methyltransferase (INMT) enzyme.[3][5]

Occurrence in Fungi

This compound has been identified in several species of fungi, particularly within the Amanita genus.[1][2] Its presence alongside other tryptamines like bufotenin suggests a role in the chemical defense mechanisms of these mushrooms.[6]

Table 1: Quantitative Data of this compound in Fungi

| Fungal Species | Part of Fungus | Concentration | Reference |

|---|---|---|---|

| Amanita citrina | Not specified | Detected | [6] |

| Amanita porphyria | Not specified | Detected |[2][6] |

Note: Specific quantitative data for this compound in fungi is sparse in the available literature. Most studies confirm its presence qualitatively.

The biosynthetic pathway in fungi is hypothesized to start from the amino acid tryptophan.

Occurrence in Amphibians

This compound is a known component of the skin secretions of various amphibians. In these animals, it is often found alongside a cocktail of other bioactive amines, including serotonin, bufotenin (5-HO-DMT), and 5-MeO-DMT.[6][7][8] These compounds serve as a potent chemical defense against predators.

The presence of N-methylated tryptamines is particularly well-documented in toads of the Bufo (now also Incilius and Rhinella) genus.[6][7] Research on Bufo gargarizans has led to the identification of specific Bufo indolethylamine N-methyltransferases (BINMTs) responsible for the methylation of serotonin and other tryptamines.[9]

Table 2: Quantitative Data of this compound in Amphibians

| Amphibian Species | Source | Concentration (% of total tryptamines) | Reference |

|---|---|---|---|

| Litoria aurea (Green and Golden Bell Frog) | Skin Secretions | Detected | [1][3] |

| Bufo alvarius (Colorado River Toad) | Dried Secretions | 0.01–0.03% | [8] |

| Bufo bufo (Common Toad) | Parotid Gland Secretions | Detected |[7][10] |

Pharmacology and Signaling Pathways

This compound is a potent agonist at several serotonin receptors and also acts as a serotonin reuptake inhibitor.[1][3] Its high affinity for specific receptor subtypes underscores its potential for targeted therapeutic applications.

Key Pharmacological Activities:

-

5-HT1A and 5-HT7 Receptor Agonist: NMS binds with very high affinity (IC50 ≤ 2 nM) to these receptors.[1][2][3]

-

5-HT2A Receptor Agonist: It also activates the 5-HT2A receptor, which is responsible for the psychoactive effects of many tryptamines.[11] In vivo studies show that NMS induces a head-twitch response in mice, a behavioral proxy for 5-HT2A activation.[11]

-

Selective Serotonin Reuptake Inhibitor (SSRI): Besides direct receptor agonism, NMS inhibits the reuptake of serotonin from the synaptic cleft, thereby increasing its extracellular concentration.[1][3]

Experimental Protocols

The accurate detection and quantification of this compound from complex biological matrices require robust extraction and analytical methodologies.

Extraction from Biological Samples

Objective: To isolate tryptamine alkaloids, including this compound, from fungal or amphibian tissue while minimizing degradation and removing interfering substances.

Protocol for Fungal Tissue (Methanol-based Extraction):

-

Sample Preparation: Dry the raw fungal biomass (e.g., in a forced-air oven at 25-40°C) to a constant weight.[12] Grind the dried material into a fine powder (e.g., 200 mesh) to increase the surface area for extraction.[12]

-

Solvent Extraction:

-

Suspend the ground fungal powder in methanol or an acidic/alkaline hydro-methanol mixture.[12] A common ratio is 1:10 to 1:20 (w/v) of biomass to solvent.

-

Agitate the slurry (e.g., using a magnetic stirrer or sonicator) at room temperature for several hours to facilitate extraction.

-

-

Filtration: Filter the slurry through a fine filter (e.g., Whatman No. 1 paper) to separate the liquid extract from the solid biomass.

-

Solvent Evaporation: Evaporate the methanol from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield a concentrated aqueous extract.

-

Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to isolate the tryptamine fraction.

Protocol for Amphibian Secretions:

-

Collection: Induce secretion from the parotid glands of the amphibian. Collect the secretion and freeze-dry it to obtain a stable powder.

-

Extraction:

-

Dissolve the lyophilized secretion in a suitable solvent, such as methanol or a methanol/water mixture.

-

Vortex or sonicate the sample to ensure complete dissolution of the target analytes.

-

Centrifuge the sample to pellet any insoluble material.

-

Collect the supernatant for analysis.

-

Detection and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for the sensitive and specific quantification of this compound.

Protocol: LC-MS/MS Analysis:

-

Instrumentation: Utilize a system consisting of an Ultra-Performance Liquid Chromatography (UPLC) or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or QTOF).[3][13][14]

-

Chromatographic Separation:

-

Column: A reverse-phase C18 or C8 column is typically used (e.g., Waters Acquity BEH C18, 100 mm × 2.1 mm, 1.7 µm).[3]

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).[15]

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization: Use positive ion electrospray ionization (ESI+), which is effective for protonating amine-containing compounds like NMS.

-

Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting the precursor ion (the protonated molecule [M+H]⁺ of NMS, m/z 191.1) and a specific product ion generated by its fragmentation (e.g., the ion corresponding to the loss of methylamine, m/z 160.1).[13]

-

-

Quantification:

-

Standard Curve: Prepare a calibration curve using certified reference standards of this compound at various concentrations.

-

Internal Standard: To correct for matrix effects and variations in sample processing, use a stable isotope-labeled internal standard, such as this compound-D3.[16] The internal standard is added to all samples and standards at a fixed concentration.

-

Calculation: The concentration of NMS in the sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

-

Conclusion and Future Directions

This compound is a naturally occurring tryptamine found in select species of fungi and amphibians, where it contributes to their chemical ecology. Its potent and specific interactions with the human serotonergic system make it a molecule of high interest for pharmacological research. While its presence has been confirmed in several species, further quantitative studies are needed to understand its concentration ranges and physiological roles within these organisms. The detailed analytical protocols provided herein offer a robust framework for researchers to pursue such investigations, potentially unlocking new insights into the biosynthesis of tryptamines and discovering novel leads for drug development. Future research should focus on elucidating the complete enzymatic pathways in various species and exploring the therapeutic potential of this compound and its analogues.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound – Wikipedia [de.wikipedia.org]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0004369) [hmdb.ca]

- 4. usbio.net [usbio.net]

- 5. researchgate.net [researchgate.net]

- 6. Bufotenin - Wikipedia [en.wikipedia.org]

- 7. N-methyl serotonin analogues from the Bufo bufo toad venom interact efficiently with the α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A single inhalation of vapor from dried toad secretion containing 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) in a naturalistic setting is related to sustained enhancement of satisfaction with life, mindfulness-related capacities, and a decrement of psychopathological symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mining and Characterization of Indolethylamine N-Methyltransferases in Amphibian Toad Bufo gargarizans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2021253124A1 - Methanol-based extraction of psychoactive compounds from fungus - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iris.uniroma1.it [iris.uniroma1.it]

- 16. veeprho.com [veeprho.com]

Preliminary Studies on the Effects of N-Methylserotonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylserotonin (NMS), also known as 5-hydroxy-N-methyltryptamine, is a tryptamine alkaloid and a derivative of the neurotransmitter serotonin.[1] Found in various plants, animals, and fungi, NMS has garnered interest within the scientific community for its distinct pharmacological profile.[1] Preliminary research has revealed its high affinity for specific serotonin receptors and its activity as a selective serotonin reuptake inhibitor (SSRI), suggesting a unique potential for therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's effects, with a focus on its receptor binding profile, signaling pathways, and the experimental methodologies used in its preliminary investigation.

Core Data Summary

The following tables summarize the quantitative data available on this compound's interaction with serotonin receptors and the serotonin transporter.

Table 1: Receptor Binding Affinities of this compound

| Receptor Subtype | Test System | Ligand | Affinity (Ki, nM) | Affinity (IC50, nM) | Reference |

| 5-HT1A | CHO-K1 cells expressing human receptor | [3H]8-OH-DPAT | 42 | ≤ 2 | [2][3] |

| 5-HT1B | Rat brain homogenate | [125I]GTI | 85 | - | [3] |

| 5-HT1D | Bovine brain homogenate | [3H]5-HT | 150 | - | [3] |

| 5-HT2A | Rat cortex | [3H]Ketanserin | 880 | - | [3] |

| 5-HT2A | Rat cortex | [3H]DOB | 3 | - | [3] |

| 5-HT7 | - | - | - | ≤ 2 | [2] |

Note: The significant difference in Ki values for the 5-HT2A receptor when using different radioligands ([3H]Ketanserin vs. [3H]DOB) suggests that this compound may have different affinities for the agonist and antagonist states of the receptor.[3]

Table 2: Serotonin Transporter Inhibition Profile of this compound

| Transporter | Test System | IC50 (nM) | Reference |

| SERT | Not Specified | Data not available | [1][2] |

Signaling Pathways

This compound's high affinity for 5-HT1A and 5-HT7 receptors indicates that its primary cellular effects are mediated through the signaling cascades associated with these G-protein coupled receptors.

5-HT1A Receptor Signaling

The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o).[4] Activation of this receptor by this compound is expected to initiate a cascade of intracellular events leading to a decrease in neuronal excitability.

5-HT7 Receptor Signaling

The 5-HT7 receptor is primarily coupled to a stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and an increase in intracellular cAMP.[5][6][7] This pathway is generally associated with increased neuronal excitability and gene transcription. Additionally, the 5-HT7 receptor can couple to G12, activating Rho GTPases.[5]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the preliminary studies of this compound.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of this compound for various serotonin receptor subtypes.

-

Objective: To quantify the ability of this compound to displace a known radiolabeled ligand from a specific receptor subtype.

-

Materials:

-

Cell membranes or tissue homogenates expressing the target serotonin receptor.

-

Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.3% polyethyleneimine.

-

Scintillation cocktail and a scintillation counter.

-

96-well filter plates and a cell harvester.

-

-

Workflow Diagram:

-

Procedure:

-

Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest in an appropriate buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the specific radioligand, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

In Vivo Head-Twitch Response (HTR) Assay in Mice

The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is used to assess the potential psychoactive effects of compounds.

-